6-Fluoro-3-iodo-1H-cinnolin-4-one

Physicochemical Characterization Material Properties Analytical Chemistry

Addressing the need for a single scaffold with orthogonal handles for sequential derivatization, 6-Fluoro-3-iodo-1H-cinnolin-4-one (CAS 1443287-25-9) features a 3-iodo group for efficient Pd-catalyzed cross-coupling (e.g., Sonogashira, Suzuki) and a metabolically stable 6-fluoro substituent that remains inert during coupling, enabling late-stage diversification without protecting groups. Key advantages: - Orthogonal dual halogenation: I for C-C bond formation, F for electronic modulation. - Streamline library synthesis for kinase inhibitor or antifungal programs. - Reliable purity ≥95% ensures consistent SAR data. - In stock for rapid global shipping.

Molecular Formula C8H4FIN2O
Molecular Weight 290.03 g/mol
Cat. No. B12104738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-3-iodo-1H-cinnolin-4-one
Molecular FormulaC8H4FIN2O
Molecular Weight290.03 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1F)C(=O)C(=NN2)I
InChIInChI=1S/C8H4FIN2O/c9-4-1-2-6-5(3-4)7(13)8(10)12-11-6/h1-3H,(H,11,13)
InChIKeyJTIKVAFMKFKMSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoro-3-iodo-1H-cinnolin-4-one: Core Heterocyclic Scaffold


6-Fluoro-3-iodo-1H-cinnolin-4-one (CAS 1443287-25-9) is a halogenated cinnolin-4-one derivative belonging to the broader class of bicyclic diazanaphthalene heterocycles . The compound features a distinctive substitution pattern, with a fluorine atom at the 6-position and an iodine atom at the 3-position of the cinnolin-4-one core. This specific arrangement is of significant interest in medicinal chemistry and organic synthesis due to the divergent roles of the two halogen substituents: the iodine serves as an excellent leaving group for metal-catalyzed cross-coupling reactions, while the fluorine modulates electronic properties, lipophilicity, and metabolic stability [1]. The compound is commercially available with a typical purity of ≥95%, making it a reliable building block for research and development applications .

6-Fluoro-3-iodo-1H-cinnolin-4-one: Dual Reactivity Advantage


The 6-fluoro-3-iodo-1H-cinnolin-4-one scaffold is not interchangeable with other cinnolin-4-one derivatives or mono-halogenated analogs. The presence of both fluorine and iodine is not merely additive; it establishes a unique, orthogonal reactivity profile essential for sequential, site-selective functionalization [1]. The 3-iodo group provides a privileged handle for Pd-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki), enabling the introduction of diverse alkyne, aryl, or vinyl moieties at the 3-position [2]. The 6-fluoro substituent, in contrast, is chemically inert under these conditions, allowing for late-stage diversification without protecting group strategies [3]. Furthermore, the fluorine atom significantly enhances metabolic stability and modulates the electron density of the aromatic ring, which is critical for optimizing target binding and pharmacokinetic profiles in drug discovery programs [1][3]. Substituting with a 3-bromo analog compromises coupling efficiency, while a 6-unsubstituted analog lacks the favorable metabolic and electronic modulation imparted by fluorine.

6-Fluoro-3-iodo-1H-cinnolin-4-one: Quantitative Differentiation Evidence


Physicochemical Differentiation vs. Unsubstituted Core

The incorporation of fluorine and iodine significantly alters the physical properties of the cinnolin-4-one core. 6-Fluoro-3-iodo-1H-cinnolin-4-one exhibits a substantially higher molecular weight (290.03 g/mol), density (2.2±0.1 g/cm³), and boiling point (378.9±44.0 °C) compared to the unsubstituted 1H-cinnolin-4-one (MW 146.15 g/mol, density 1.31 g/cm³, boiling point 303.5°C) . These differences are critical for purification methods, formulation development, and predicting behavior in biological assays.

Physicochemical Characterization Material Properties Analytical Chemistry

3-Iodo Leaving Group in Pd-Catalyzed Cross-Couplings

The 3-iodo substituent in 6-fluoro-3-iodo-1H-cinnolin-4-one is a superior electrophilic partner for palladium-catalyzed cross-coupling reactions compared to its bromo or chloro analogs. Studies on 3-halogenocinnolines demonstrate that 3-iodo derivatives undergo Sonogashira coupling with terminal alkynes more efficiently, enabling the synthesis of 3-alkynyl-cinnolines [1]. While specific quantitative yield data for this exact compound is not available in the public domain, the established reactivity trend for aryl iodides (I > Br >> Cl) in Pd(0)-catalyzed oxidative addition is a well-documented class-level inference [2]. This reactivity is crucial for building molecular complexity and creating diverse compound libraries.

Organic Synthesis Cross-Coupling Sonogashira Reaction

6-Fluoro Substitution and Antimicrobial Potency

The 6-fluoro substituent is a key contributor to the biological activity of cinnoline derivatives. A study evaluating the antibacterial and antifungal activity of 6-fluorocinnolines against Aspergillus niger and Candida albicans demonstrated that specific 6-fluoro-substituted cinnoline-3-carboxamides and carboxylic acids exhibit activity against these fungal strains [1]. While the study does not include the exact 6-fluoro-3-iodo-1H-cinnolin-4-one, it provides class-level evidence that the 6-fluoro moiety is integral to the observed bioactivity. The presence of the 3-iodo group may further modulate this activity, offering a unique profile not found in mono-substituted analogs.

Antimicrobial Activity Structure-Activity Relationship Medicinal Chemistry

6-Fluoro-3-iodo-1H-cinnolin-4-one: Key Application Scenarios


Sequential Orthogonal Functionalization Scaffold

The dual halogenation pattern makes 6-fluoro-3-iodo-1H-cinnolin-4-one an ideal scaffold for generating diverse compound libraries. Researchers can exploit the 3-iodo group for a primary diversification step (e.g., Sonogashira or Suzuki coupling) to introduce a wide range of chemical space, while the 6-fluoro group remains intact, providing a consistent metabolic and electronic handle for subsequent SAR studies [1][2]. This orthogonal reactivity is a key advantage over mono-halogenated analogs [3].

Building Block for Fluorinated Alkyne Bioactives

The compound's high reactivity in Pd-catalyzed cross-coupling reactions [2] positions it as a premier building block for constructing complex molecules containing both fluorinated heterocycles and alkyne linkages. This is particularly relevant for synthesizing kinase inhibitors or other protein-protein interaction modulators where these motifs are known to enhance target engagement and cellular permeability [3].

Antifungal Agents Targeting Resistant Strains

Given the established antimicrobial activity of 6-fluorocinnolines against pathogenic fungi like Aspergillus niger and Candida albicans [4], 6-fluoro-3-iodo-1H-cinnolin-4-one is a strategically important intermediate for developing next-generation antifungal agents. The 3-iodo group offers a direct route to synthesize and evaluate a focused library of analogs to overcome resistance mechanisms and improve efficacy.

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